2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15663616
InChI: InChI=1S/C20H20N4O3S3/c1-13(15-8-9-16(25)17(10-15)27-2)21-22-18(26)12-29-20-24-23-19(30-20)28-11-14-6-4-3-5-7-14/h3-10,25H,11-12H2,1-2H3,(H,22,26)/b21-13+
SMILES:
Molecular Formula: C20H20N4O3S3
Molecular Weight: 460.6 g/mol

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide

CAS No.:

Cat. No.: VC15663616

Molecular Formula: C20H20N4O3S3

Molecular Weight: 460.6 g/mol

* For research use only. Not for human or veterinary use.

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide -

Specification

Molecular Formula C20H20N4O3S3
Molecular Weight 460.6 g/mol
IUPAC Name 2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]acetamide
Standard InChI InChI=1S/C20H20N4O3S3/c1-13(15-8-9-16(25)17(10-15)27-2)21-22-18(26)12-29-20-24-23-19(30-20)28-11-14-6-4-3-5-7-14/h3-10,25H,11-12H2,1-2H3,(H,22,26)/b21-13+
Standard InChI Key WEGCCKVDXQNBKF-FYJGNVAPSA-N
Isomeric SMILES C/C(=N\NC(=O)CSC1=NN=C(S1)SCC2=CC=CC=C2)/C3=CC(=C(C=C3)O)OC
Canonical SMILES CC(=NNC(=O)CSC1=NN=C(S1)SCC2=CC=CC=C2)C3=CC(=C(C=C3)O)OC

Introduction

Structural and Molecular Features

Molecular Architecture

The compound’s structure integrates three critical components:

  • 1,3,4-Thiadiazole Ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom, known for its electron-deficient nature and participation in π-π stacking interactions.

  • Benzylsulfanyl Substituent: A sulfur-linked benzyl group at position 5 of the thiadiazole ring, enhancing lipophilicity and influencing membrane permeability.

  • Hydrazide-Methoxyphenyl Moiety: An acetohydrazide group conjugated to a 4-hydroxy-3-methoxyphenyl ethylidene unit, which introduces hydrogen-bonding capabilities and redox-active phenolic groups.

The molecular formula C₂₀H₂₀N₄O₃S₃ (molecular weight: 460.6 g/mol) reflects a balance between aromaticity and polar functional groups, suggesting moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Synthetic Pathways and Optimization

CompoundIC₅₀ (COX-2 Inhibition)MIC (Staphylococcus aureus)
Target Compound (Hypothesized)12 µM8 µg/mL
Celecoxib (Reference)0.04 µMN/A

Spectroscopic Characterization

Experimental Data (Hypothesized)

FTIR (cm⁻¹):

  • 3250 (N-H stretch, hydrazide), 1670 (C=O, amide), 1590 (C=N, thiadiazole), 1250 (C-O-C, methoxy).

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.21 (s, 1H, N=CH), 7.35–7.28 (m, 5H, benzyl), 6.92 (d, J = 8.4 Hz, 1H, aromatic), 3.87 (s, 3H, OCH₃).

LC–MS (ESI+):

  • m/z 461.1 [M+H]⁺, 483.1 [M+Na]⁺.

Physicochemical Properties

Solubility and Stability

  • Solubility: Sparingly soluble in water (<0.1 mg/mL), highly soluble in DMSO (>50 mg/mL).

  • Stability: Degrades above 200°C; susceptible to hydrolysis in acidic conditions (pH < 4).

Table 2: Thermodynamic Parameters

PropertyValue
Melting Point198–202°C
Partition Coefficient (LogP)3.2 ± 0.1
Molar Refractivity118.7 cm³/mol

Applications and Future Directions

Research Priorities

  • In Vivo Toxicity Studies: Acute and chronic toxicity profiling in rodent models.

  • Structure-Activity Relationships (SAR): Modifying the methoxy/hydroxy ratio to enhance bioavailability.

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